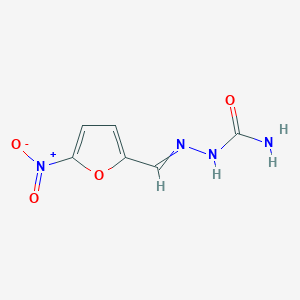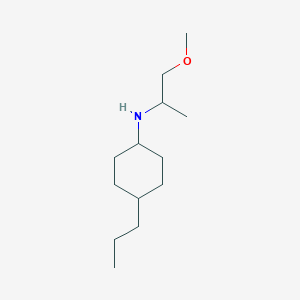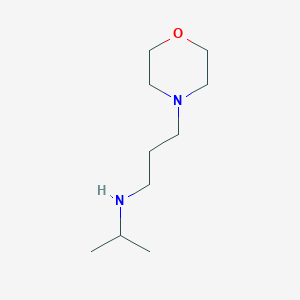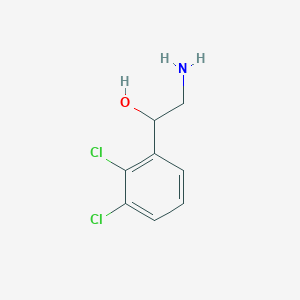
Nitrofural;NFZ
説明
Nitrofural;NFZ is a useful research compound. Its molecular formula is C6H6N4O4 and its molecular weight is 198.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nitrofural;NFZ suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitrofural;NFZ including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Clinical Use and Bacterial Resistance
Nitrofurazone, one of the two nitrofurans established in clinical use in the 20th century, remains effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including common urinary tract pathogens. Its continued activity against bacteria that have developed resistance to other antibacterials is noteworthy. Nitrofurazone's multiple mechanisms of action might contribute to the reduced ability of bacteria to develop resistance, a phenomenon not significantly observed even after decades of clinical use, making nitrofurans unique among common antibacterial agents (Guay, 2012).
2. Polymorphic Analysis
Innovative analytical techniques like IR spectroscopy, XRD, and DSC have been employed for analyzing Nitrofural polymorphism. The possibility of synthesizing unknown Nitrofural polymorphs under specific conditions, such as shock crystallization on As2Se3 chalcogenide glass, has been explored. This research demonstrated a high correlation between the results and the known polymorphs of Nitrofural (Kolev et al., 2021).
3. Electrochemical Detection
A novel qualitative electrochemical analytic test for detecting Nitrofural has been developed using sodium amminepentacyanoferrate(II) and electric power. This method enhances the analysis of Nitrofural in medicinal applications (Kolev et al., 2018).
4. Antibody Preparation and Detection Method
The preparation of polyclonal antibodies for a derivative of 1-aminohydantoin (AHD) and the development of an indirect competitive ELISA for detecting nitrofurantoin residue in water highlight a rapid and sensitive method for measuring nitrofuran residue, especially in animal drinking water. This technique has been validated for its specificity and sensitivity, proving suitable for screening nitrofurantoin residues (Liu et al., 2007).
5. Electron Attachment Studies
Studies on electron attachment to 2-nitrofuran, a potential radiosensitizer candidate, reveal that low-energy electrons effectively decompose the molecule. This research provides insights into the reactivity of nitrofurans and their potential applications in radiotherapy (Saqib et al., 2020).
6. Immunoassays for Nitrofuran Detection
Progress in immunoassays for nitrofuran residues, including enzyme-linked immunosorbent assay, fluoroimmunoassay, and chemiluminescence immunoassay, indicates significant advancements in sensitive and reliable detection methods. These techniques are vital for monitoring nitrofuran residues in animal-derived foods, safeguarding consumer health (Wu et al., 2020).
7. Antibiotic Residues in Feeds and Food Samples
Studies on the determination of nitrofuran residues in animal feeds and food samples, utilizing techniques like liquid chromatography-UV photodiode array detection and liquid chromatography-ionspray tandem mass spectrometry, are critical in ensuring food safety and regulatory compliance. These methods enable the detection and confirmation of trace amounts of nitrofurans, highlighting their persistence and potential health impacts (Barbosa et al., 2007).
8. Detection of Nitrofuran Antibiotic Residues
The use of surface-enhanced Raman spectroscopy (SERS) coupled with gold nanoparticles for rapid detection and characterization of nitrofuran antibiotics in food samples exemplifies the potential of advanced spectroscopic techniques in food safety analysis. This method offers a rapid, sensitive approach for identifying antibiotic residues, crucial for consumer protection (Xie et al., 2012).
特性
IUPAC Name |
[(5-nitrofuran-2-yl)methylideneamino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIWVQXQOWNYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020944 | |
| Record name | Nitrofurazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrofural;NFZ | |
CAS RN |
59-87-0 | |
| Record name | Nitrofurazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrofurazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





amine](/img/structure/B7820034.png)
![(3-Methylbutan-2-yl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B7820046.png)
![(2-Methylpentyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B7820049.png)
![1-(1,3-Benzothiazol-2-YL)-N-[(3-methylphenyl)methyl]methanamine](/img/structure/B7820050.png)

![(2-Methylbutyl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B7820062.png)
![(Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B7820067.png)
![3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol](/img/structure/B7820071.png)
![1-[(Isopropyl)aminocarbonyl]-4-piperidone](/img/structure/B7820082.png)


